molecular formula C11H14BrNOS B1278764 3-Bromo-4-isobutoxybenzothioamide CAS No. 208665-96-7

3-Bromo-4-isobutoxybenzothioamide

Cat. No.: B1278764
CAS No.: 208665-96-7
M. Wt: 288.21 g/mol
InChI Key: FLDZQWXTSSWIAK-UHFFFAOYSA-N
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Description

3-Bromo-4-isobutoxybenzothioamide (CAS: 208665-96-7) is a brominated aromatic compound featuring a thioamide functional group and an isobutoxy substituent. Its molecular formula is C₁₁H₁₄BrNOS, with an InChI code of 1S/C11H14BrNOS/c1-7(2)6-14-10-4-3-8(11(13)15)5-9(10)12/h3-5,7H,6H2,1-2H3,(H2,13,15) . Its safety data sheet (SDS) under UN GHS Revision 8 highlights standard handling precautions, including ventilation, personal protective equipment (PPE), and controlled disposal .

Properties

IUPAC Name

3-bromo-4-(2-methylpropoxy)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNOS/c1-7(2)6-14-10-4-3-8(11(13)15)5-9(10)12/h3-5,7H,6H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDZQWXTSSWIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451033
Record name 3-Bromo-4-isobutoxybenzothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208665-96-7
Record name 3-Bromo-4-isobutoxybenzothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-isobutoxybenzothioamide typically involves the bromination of 4-isobutoxybenzothioamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-isobutoxybenzothioamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the benzothioamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed:

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Bromo-4-isobutoxybenzothioamide involves its interaction with specific molecular targets. The bromine atom and benzothioamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s uniqueness lies in its combination of bromo , isobutoxy , and thioamide groups. Below is a comparison with analogous compounds:

Compound Molecular Formula Key Substituents Key Differences Potential Applications
3-Bromo-4-isobutoxybenzothioamide C₁₁H₁₄BrNOS Br, isobutoxy, thioamide High steric bulk (isobutoxy), sulfur-based amide Research-specific synthesis
4-Methoxybenzothioamide C₈H₉NOS Methoxy, thioamide Smaller alkoxy group (methoxy), lower molecular weight Ligand in coordination chemistry
3-Chloro-4-ethoxybenzamide C₉H₁₀ClNO₂ Cl, ethoxy, amide Chlorine substituent, oxygen-based amide, ethoxy group Pharmaceutical intermediates
4-Isobutoxybenzoic acid C₁₁H₁₄O₃ Isobutoxy, carboxylic acid Carboxylic acid instead of thioamide; no bromine Surfactants or polymer precursors

Key Observations :

  • Steric Effects : The isobutoxy group in this compound introduces significant steric hindrance compared to smaller alkoxy groups (e.g., methoxy or ethoxy). This may reduce reactivity in nucleophilic substitutions but enhance stability in hydrophobic environments .
  • Thioamide vs.
  • Halogen Influence : The bromine atom at the 3-position may enhance electrophilic aromatic substitution reactivity compared to chlorine analogues, though specific kinetic data are unavailable in cited sources .

Biological Activity

3-Bromo-4-isobutoxybenzothioamide is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom, an isobutoxy group, and a benzothioamide moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C11H14BrNOS. The presence of the isobutoxy group contributes to its steric and electronic properties, influencing its reactivity and interactions with biological targets. The compound can undergo various chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation: It can be oxidized to form sulfoxides or sulfones.
  • Reduction: The benzothioamide group may be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and the benzothioamide group are crucial for its reactivity and binding affinity. Preliminary studies suggest that the compound may interact with enzymes or receptors involved in various biological pathways .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzothioamides can inhibit bacterial growth by interfering with essential metabolic processes . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness against a range of pathogens.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Compounds containing benzothioamide structures have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Further research is needed to elucidate the specific pathways through which this compound exerts its anticancer effects.

Case Studies and Research Findings

  • Study on Antimicrobial Activity:
    A study investigating the antimicrobial effects of various benzothioamides found that certain derivatives exhibited strong inhibition against Gram-positive and Gram-negative bacteria. While specific results for this compound were not reported, the findings highlight the potential for similar compounds to possess significant antimicrobial capabilities .
  • Anticancer Activity Evaluation:
    In a relevant study assessing the cytotoxicity of benzothioamides against human cancer cell lines, compounds with structural similarities to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis. These findings suggest that further investigation into this compound could reveal valuable therapeutic applications in oncology .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure CharacteristicsBiological Activity
4-Isobutoxybenzothioamide Lacks bromine; different reactivityModerate antimicrobial activity
3-Bromo-4-methoxybenzothioamide Methoxy group instead of isobutoxy; affects solubilityPotential anticancer activity
3-Bromo-4-ethoxybenzothioamide Ethoxy group; alters solubility and reactivityVaries in biological activity

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